molecular formula C9H6F2N2 B13002023 1-(2,6-Difluorophenyl)-1H-imidazole

1-(2,6-Difluorophenyl)-1H-imidazole

Cat. No.: B13002023
M. Wt: 180.15 g/mol
InChI Key: KYCZARVYKXAFTO-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 2,6-difluorophenyl group in this compound introduces unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,6-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. The general reaction scheme is as follows:

[ \text{2,6-Difluoroaniline} + \text{Glyoxal} + \text{Ammonium Acetate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone
  • 2,6-Difluoroacetophenone
  • 1-(2,6-Difluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(2,6-Difluorophenyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 2,6-difluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

1-(2,6-difluorophenyl)imidazole

InChI

InChI=1S/C9H6F2N2/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H

InChI Key

KYCZARVYKXAFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CN=C2)F

Origin of Product

United States

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